Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)-
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Overview
Description
Tricyclo(33113,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(321)oct-2-yl ester, (1R-endo)- is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- typically involves multiple steps. One common method starts with the preparation of the tricyclo(3.3.1.13,7)decane-1-carboxylic acid, which is then esterified with 8-methyl-8-azabicyclo(3.2.1)oct-2-yl alcohol under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
- Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, 1,1-dimethylethyl ester
Uniqueness
What sets Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- apart is its unique tricyclic structure and the presence of the 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87395-60-6 |
---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-2-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-20-15-2-4-16(20)17(5-3-15)22-18(21)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-17H,2-11H2,1H3 |
InChI Key |
UIGHAFKYTZOCKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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